N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea
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Overview
Description
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea is a chemical compound with the molecular formula C₁₅H₁₉ClN₂O₃S It is a urea derivative that contains a chlorobenzyl sulfanyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea typically involves the reaction of 2-[(4-chlorobenzyl)sulfanyl]-2-methylpropan-1-amine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve the use of continuous flow reactors or batch reactors to optimize production efficiency. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted ureas or other derivatives.
Scientific Research Applications
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies to investigate enzyme activities or protein interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea can be compared with other similar compounds, such as N-phenylurea derivatives and sulfanyl-containing ureas. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the chlorobenzyl sulfanyl group and the phenyl group, which may confer distinct properties and applications.
Comparison with Similar Compounds
N-phenylurea
Sulfanyl-containing ureas
Chlorobenzyl derivatives
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-18(2,23-12-14-8-10-15(19)11-9-14)13-20-17(22)21-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJMUONBABYIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NC1=CC=CC=C1)SCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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